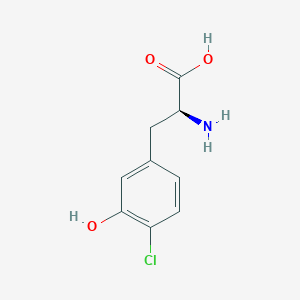
(2s)-2-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2s)-2-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxyl group, and a chlorine atom attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-2-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid typically involves the use of protected amino acids and selective chlorination reactions. One common method includes the protection of the amino group followed by the introduction of the chloro and hydroxy substituents on the phenyl ring. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
(2s)-2-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
Oxidation: Formation of 4-chloro-3-oxophenylpropanoic acid.
Reduction: Formation of 2-amino-3-(4-hydroxyphenyl)propanoic acid.
Substitution: Formation of various substituted phenylpropanoic acids depending on the substituent introduced.
科学的研究の応用
(2s)-2-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2s)-2-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and hydroxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
類似化合物との比較
Similar Compounds
(2s)-2-Amino-3-(4-hydroxyphenyl)propanoic acid: Lacks the chloro substituent.
(2s)-2-Amino-3-(4-chlorophenyl)propanoic acid: Lacks the hydroxy substituent.
(2s)-2-Amino-3-(4-methoxyphenyl)propanoic acid: Contains a methoxy group instead of a hydroxy group.
Uniqueness
The presence of both chloro and hydroxy substituents on the phenyl ring makes (2s)-2-Amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid unique. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H10ClNO3 |
|---|---|
分子量 |
215.63 g/mol |
IUPAC名 |
(2S)-2-amino-3-(4-chloro-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10ClNO3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,11H2,(H,13,14)/t7-/m0/s1 |
InChIキー |
OMUYGYYMCFKAET-ZETCQYMHSA-N |
異性体SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)Cl |
正規SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















